molecular formula C16H33B B1528123 1-Bromohexadecane-d33 CAS No. 284474-41-5

1-Bromohexadecane-d33

Cat. No.: B1528123
CAS No.: 284474-41-5
M. Wt: 338.54 g/mol
InChI Key: HNTGIJLWHDPAFN-TUWMXWROSA-N
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Description

1-Bromohexadecane-d33, also known as cetyl bromide-d33 or hexadecyl bromide-d33, is a deuterium-labeled compound with the molecular formula CD3(CD2)14CD2Br. This compound is a stable isotope-labeled analog of 1-bromohexadecane, where hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its unique isotopic properties .

Preparation Methods

1-Bromohexadecane-d33 can be synthesized through various methods. One common synthetic route involves the bromination of hexadecane-d33, where deuterated hexadecane is reacted with bromine under controlled conditions to produce this compound. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at elevated temperatures .

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of deuterated hexadecane as the starting material, which is then brominated using bromine or other brominating agents under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromohexadecane-d33 undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-bromohexadecane-d33 is primarily related to its role as a labeled compound in scientific studies. The deuterium atoms in the molecule allow for easy detection and quantification using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to track the compound’s behavior and interactions in various systems, providing valuable data on reaction mechanisms, metabolic pathways, and molecular targets .

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTGIJLWHDPAFN-TUWMXWROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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